4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Description
This compound features a pyrimidine core substituted with a 6-methyl group, a 5-nitro group, a 4-phenylpiperazine moiety, and a morpholine ring. The molecular formula is C₂₀H₂₅N₇O₃, with a molecular weight of 411.47 g/mol.
Properties
IUPAC Name |
4-[6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-15-17(25(26)27)18(23-11-13-28-14-12-23)21-19(20-15)24-9-7-22(8-10-24)16-5-3-2-4-6-16/h2-6H,7-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXOBFNHULKMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)N4CCOCC4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.
Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the pyrimidine ring.
Attachment of the Phenylpiperazine: This step involves the nucleophilic substitution reaction where the phenylpiperazine moiety is introduced.
Morpholine Substitution: Finally, the morpholine group is attached through another substitution reaction
Industrial production methods would likely optimize these steps for scalability, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenylpiperazine and morpholine groups can be substituted with other functional groups to create new compounds
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Research indicates that compounds with structures similar to 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine exhibit diverse biological activities:
1. Anticancer Activity
- Many derivatives have shown promising results against various cancer cell lines, including breast, colon, and lung cancer. The mechanism often involves the inhibition of key enzymes such as histone deacetylases (HDACs) and protein kinases, which are crucial for cancer cell proliferation.
2. Antimicrobial Properties
- Preliminary studies suggest that this compound possesses significant antimicrobial activity against various bacteria and fungi. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent.
3. Neuropharmacological Effects
- Similar compounds have been explored for their potential in treating neurodegenerative diseases due to their interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.
In Vitro Studies
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). The results indicated:
- IC50 Values : Ranged from 2.76 µM to 9.27 µM, demonstrating potent activity against these cell lines.
Antimicrobial Efficacy
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 µg/mL |
| This compound | Escherichia coli | 7.81 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, showcasing its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications can significantly alter potency and selectivity:
| Modification Type | Effect |
|---|---|
| Substituents on the Piperazine | Enhance binding affinity to targeted receptors |
| Pyrimidine Modifications | Improve solubility and bioavailability |
Mechanism of Action
The mechanism of action of 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This action is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine/Pyrimidine Substituents
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Key Properties | References |
|---|---|---|---|---|---|
| 4-(2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine | Fluorinated pyridine and trifluoromethyl groups enhance metabolic stability and lipophilicity | C₂₀H₂₀F₄N₈O | 488.42 | Higher resistance to oxidative metabolism; increased binding affinity to hydrophobic targets | [5] |
| 2-(4-(4-(Morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)-N-(2-(4-(trifluoromethyl)benzamido)ethyl)pyrimidine-5-carboxamide (13a) | Trifluoromethyl benzamido side chain; morpholine-carbonyl group | C₃₀H₃₁F₃N₈O₆ | 656.62 | Melting point: 165.4–167.9°C; HPLC purity: 98.64% | [6] |
| (2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine | Stereochemically constrained morpholine; nitro-pyridine substituent | C₁₂H₁₆N₄O₃ | 280.28 | LCMS (ESI): m/z 208 (M+H); distinct NMR shifts due to stereochemistry | [3] |
| 4-[6-(4-Methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine | Thienopyrimidine core; methylpiperazine linker | C₂₂H₂₇N₇OS | 445.56 | Improved solubility due to thienopyrimidine; used in kinase inhibition studies | [9] |
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance binding to electrophilic targets but may reduce solubility [6], [5].
- Stereochemistry (e.g., (2S,6R)-dimethylmorpholine) significantly impacts conformational stability and target selectivity [3].
- Heterocyclic replacements (e.g., thienopyrimidine vs. pyrimidine) alter π-π stacking interactions and bioavailability [9].
Nitro Group Derivatives
- In contrast, analogs like 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine () lack this nitro group, reducing reactivity but improving metabolic stability [3].
Piperazine Modifications
- 4-Phenylpiperazine in the target compound contributes to hydrophobic interactions. Analogs with 4-(trifluoromethyl)benzamido () or 4-methanesulfonyl-piperazine () show enhanced affinity for serotonin or kinase receptors, respectively [6], [11].
Morpholine Ring Replacements
- Replacing morpholine with quinazoline () or cyclopenta[d]pyrimidine () introduces planar aromatic systems, favoring DNA intercalation or topoisomerase inhibition [12], [13].
Physicochemical Properties
Insights :
Biological Activity
The compound 4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical formula of the compound is . Its structure features a pyrimidine ring substituted with a morpholine group and a phenylpiperazine moiety, which are known to enhance biological activity through various interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways.
- Modulation of Receptor Activity : The phenylpiperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, potentially leading to effects on mood and cognition.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
Biological Activity Data
A summary of key findings regarding the biological activity of the compound is presented in the table below:
| Activity | IC50 (µM) | Cell Line/Target | Reference |
|---|---|---|---|
| Antitumor Activity | 0.01 - 0.46 | MCF-7, NCI-H460 | |
| PD-1/PD-L1 Inhibition | 100 nM | Mouse splenocytes | |
| Anticonvulsant Activity | 100 mg/kg | MES test in animal models |
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Antitumor Studies : In vitro assays demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values as low as 0.01 µM, indicating potent antitumor properties. The mechanism involved apoptosis induction, highlighting its potential as a chemotherapeutic agent .
- Immune Modulation : Research involving mouse splenocytes showed that the compound effectively inhibited the PD-1/PD-L1 interaction at concentrations around 100 nM, suggesting its utility in immunotherapy for cancer treatment .
- Neuropharmacological Effects : In animal models, the compound exhibited anticonvulsant activity with effective doses recorded at 100 mg/kg in the maximal electroshock (MES) test, indicating its potential as a treatment for epilepsy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
